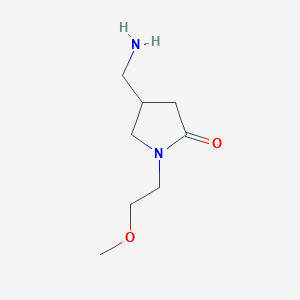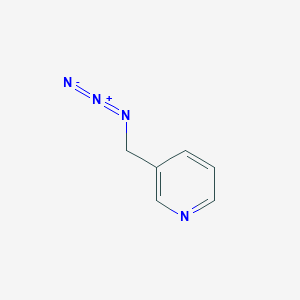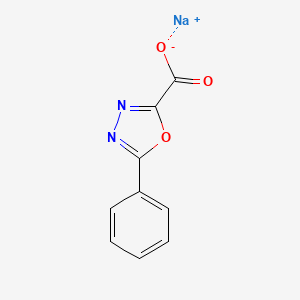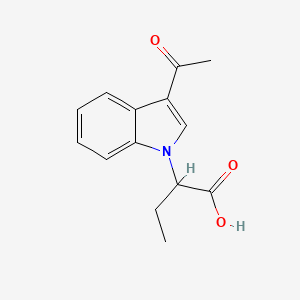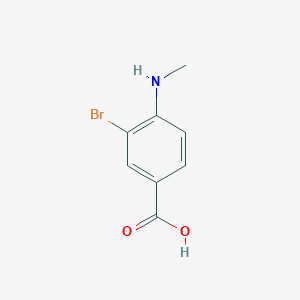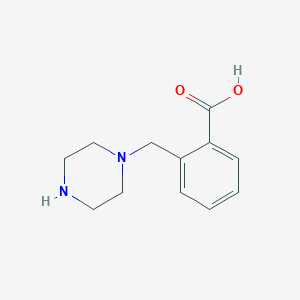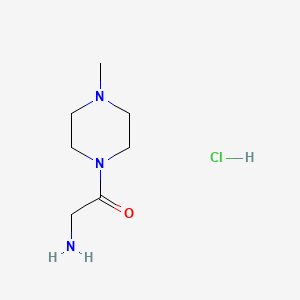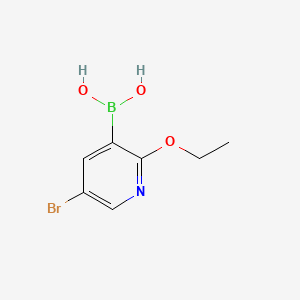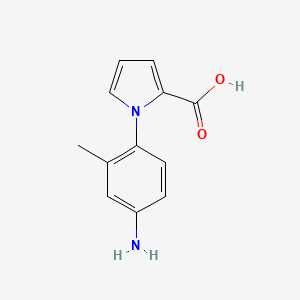
1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
This compound is a derivative of pyrrole-2-carboxylic acid, with an amino-methylphenyl group attached at the 1-position of the pyrrole ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and carboxylic acids are organic compounds containing a carboxyl (-COOH) functional group. The presence of the amino-methylphenyl group suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carboxyl group, and the amino-methylphenyl group . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxyl group could make it capable of forming hydrogen bonds, influencing its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis Methodologies
Synthetic routes for derivatives of pyrrole-carboxylic acids have been explored to develop novel compounds with potential applications in various domains. For instance, Alizadeh et al. (2008) reported on the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting a unique ring annulation method involving acetylenic esters and α-amino acids Alizadeh, Hosseinpour, & Rostamnia, 2008. Similarly, Liu et al. (2006) designed and synthesized acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution, evaluating their antitumor properties Liu, Qian, Cui, Xiao, Zhang, & Li, 2006.
Molecular Recognition
Research on molecular recognition using pyrrole derivatives has shown significant potential. Verdejo et al. (2009) demonstrated how calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, can effectively bind aromatic N-oxides in water, leveraging hydrogen bonding and hydrophobic interactions Verdejo, Gil-Ramírez, & Ballester, 2009. This capability suggests applications in sensing and molecular recognition technologies.
Novel Materials Development
In the field of materials science, the incorporation of pyrrole-based compounds into polymers and other materials has been investigated. For example, Gein et al. (2011) explored the synthesis and antimicrobial activity of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which could lead to new materials with inherent antimicrobial properties Gein, Armisheva, Rassudikhina, Vakhrin, & Voronina, 2011. Such materials are of interest for medical devices, coatings, and healthcare products.
The synthesis of pyrrole-based amino acids for peptidomimetic scaffolds, as described by Alongi, Minetto, and Taddei (2005), further exemplifies the versatility of these compounds in creating constrained oligopeptides with potential applications in drug development and biomaterials Alongi, Minetto, & Taddei, 2005.
Propriétés
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYLHXGULTRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



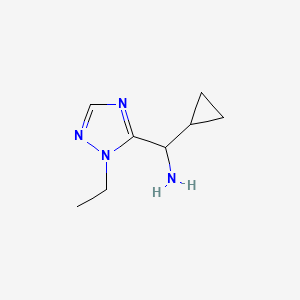
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)


